molecular formula C13H18N2O3 B5996437 2,6-Dimethyl-4-[(2-nitrophenyl)methyl]morpholine

2,6-Dimethyl-4-[(2-nitrophenyl)methyl]morpholine

Cat. No.: B5996437
M. Wt: 250.29 g/mol
InChI Key: XIGGMEHFOAGNCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-4-[(2-nitrophenyl)methyl]morpholine is a chemical compound with the molecular formula C14H19N3O4 It is a morpholine derivative characterized by the presence of two methyl groups at positions 2 and 6, and a 2-nitrophenylmethyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-[(2-nitrophenyl)methyl]morpholine typically involves the reaction of morpholine derivatives with nitrobenzyl compounds. One common method involves the alkylation of 2,6-dimethylmorpholine with 2-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[(2-nitrophenyl)methyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder in acidic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, methanol.

    Reduction: Iron powder, hydrochloric acid.

Major Products

    Oxidation: 2,6-Dimethyl-4-[(2-aminophenyl)methyl]morpholine.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

    Reduction: 2,6-Dimethyl-4-[(2-aminophenyl)methyl]morpholine.

Scientific Research Applications

2,6-Dimethyl-4-[(2-nitrophenyl)methyl]morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-[(2-nitrophenyl)methyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological molecules. The compound may also act as a ligand, binding to metal ions and influencing their reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethyl-4-[(4-nitrophenyl)methyl]morpholine
  • 2,6-Dimethyl-4-[(3-nitrophenyl)methyl]morpholine
  • 2,6-Dimethyl-4-[(2-aminophenyl)methyl]morpholine

Uniqueness

2,6-Dimethyl-4-[(2-nitrophenyl)methyl]morpholine is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and potential applications. The presence of the nitro group at the 2-position allows for specific interactions and reactions that are not possible with other isomers.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2,6-dimethyl-4-[(2-nitrophenyl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-10-7-14(8-11(2)18-10)9-12-5-3-4-6-13(12)15(16)17/h3-6,10-11H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGGMEHFOAGNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.